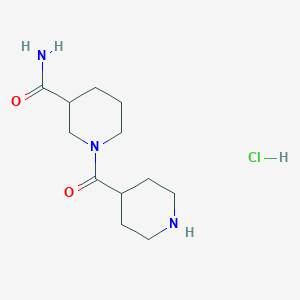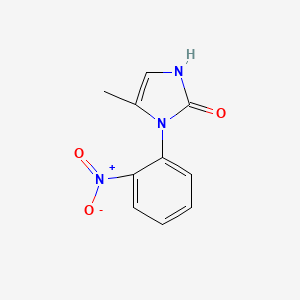![molecular formula C12H22Cl2N2 B1522176 Dihydrochlorure de 1-(bicyclo[2.2.1]hept-5-én-2-ylméthyl)pipérazine CAS No. 1609409-52-0](/img/structure/B1522176.png)
Dihydrochlorure de 1-(bicyclo[2.2.1]hept-5-én-2-ylméthyl)pipérazine
Vue d'ensemble
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H22Cl2N2 It is known for its unique bicyclic structure, which includes a piperazine ring and a norbornene moiety
Applications De Recherche Scientifique
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Méthodes De Préparation
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride typically involves the reaction of norbornene derivatives with piperazine. One common synthetic route includes the following steps:
Starting Materials: Norbornene and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon.
Reaction Steps:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter pathways.
Comparaison Avec Des Composés Similaires
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amine: Similar bicyclic structure but with an amine group instead of a piperazine ring.
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperazine ring.
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine: Features a morpholine ring in place of the piperazine ring.
The uniqueness of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride lies in its specific combination of the norbornene moiety and the piperazine ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.2ClH/c1-2-11-7-10(1)8-12(11)9-14-5-3-13-4-6-14;;/h1-2,10-13H,3-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFOPPHXESKAJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2CC3CC2C=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


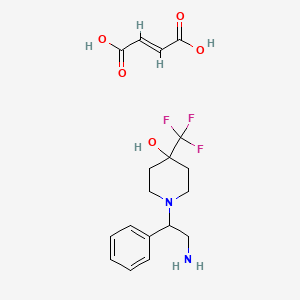
![Benzyl 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]piperidine-1-carboxylate](/img/structure/B1522096.png)
![1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B1522099.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B1522100.png)
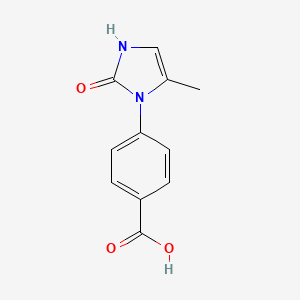

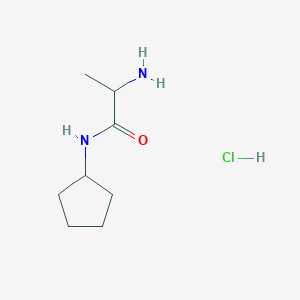
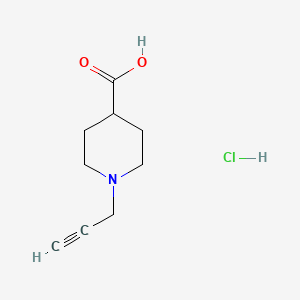
![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1522110.png)



